molecular formula C9H18ClNO2 B1282406 4-(Piperidin-1-yl)butanoic acid hydrochloride CAS No. 5463-76-3

4-(Piperidin-1-yl)butanoic acid hydrochloride

Cat. No. B1282406
CAS RN: 5463-76-3
M. Wt: 207.7 g/mol
InChI Key: IZVIJYFRXDQEOR-UHFFFAOYSA-N
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Description

“4-(Piperidin-1-yl)butanoic acid hydrochloride” is a chemical compound with the CAS Number: 5463-76-3 . It has a molecular weight of 207.7 and its IUPAC name is 4-(1-piperidinyl)butanoic acid hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular formula of “4-(Piperidin-1-yl)butanoic acid hydrochloride” is C9H18ClNO2 . Its InChI code is 1S/C9H17NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h1-8H2,(H,11,12);1H . The Canonical SMILES string is C1CCN(CC1)CCCC(=O)O.Cl .


Physical And Chemical Properties Analysis

“4-(Piperidin-1-yl)butanoic acid hydrochloride” has a molecular weight of 207.70 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are 207.1026065 g/mol . The topological polar surface area is 40.5 Ų .

Scientific Research Applications

Synthesis of FK866 Analogs for NAD Salvage Inhibition

4-(Piperidin-1-yl)butanoic acid hydrochloride: is utilized in the synthesis of FK866 analogs . FK866 is a well-known inhibitor of nicotinamide phosphoribosyltransferase (NAmPRTase), which is crucial in the NAD salvage pathway. By inhibiting this pathway, FK866 analogs can potentially regulate cellular metabolism and have implications in cancer therapy, where the NAD salvage pathway is often upregulated.

Matriptase Inhibitors

This compound serves as a reactant in the modification of 3-amidinophenylalanine-derived matriptase inhibitors . Matriptase is a type of serine protease involved in various physiological processes, including epidermal barrier function and hair follicle cycling. Inhibitors of matriptase have potential therapeutic applications in oncology and dermatology.

Reactant for Weinreb Amides Synthesis

The compound is used in reactions between Weinreb amides and 2-magnesiated oxazoles . Weinreb amides are valuable intermediates in organic synthesis, allowing for the formation of ketones without over-reduction to alcohols. This application is significant in the synthesis of complex organic molecules.

Pharmacological Research

Piperidine derivatives, including 4-(Piperidin-1-yl)butanoic acid hydrochloride , are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design due to their structural versatility and biological relevance. The compound’s piperidine moiety is a common feature in many therapeutic agents, making it a valuable scaffold in medicinal chemistry.

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry . 4-(Piperidin-1-yl)butanoic acid hydrochloride can be used as a starting material or intermediate in the synthesis of various biologically active piperidines, which are key components in numerous drugs.

Greener Synthesis Methods

The compound is involved in one-pot synthesis methods that utilize greener solvents, such as deep eutectic solvent media . These methods aim to reduce the environmental impact of chemical synthesis by minimizing hazardous waste and improving the efficiency of the reaction processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

Mechanism of Action

Target of Action

It is known to participate in the synthesis of fk866 , an inhibitor of NAD biosynthesis . Therefore, it may indirectly affect the enzymes involved in this pathway.

Mode of Action

As a component in the synthesis of FK866 , it may contribute to the inhibition of NAD biosynthesis

Biochemical Pathways

4-(Piperidin-1-yl)butanoic acid hydrochloride is involved in the synthesis of FK866 , which inhibits NAD biosynthesis. NAD is a crucial coenzyme in redox reactions, and its inhibition can affect multiple biochemical pathways, including energy metabolism and cell survival.

Result of Action

As a precursor in the synthesis of fk866 , it may contribute to the cellular effects of this compound, which include inhibition of NAD biosynthesis and potential impacts on cell survival and energy metabolism.

properties

IUPAC Name

4-piperidin-1-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h1-8H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVIJYFRXDQEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-1-yl)butanoic acid hydrochloride

CAS RN

5463-76-3
Record name 5463-76-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(piperidin-1-yl)butanoic acid hydrochloride
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Synthesis routes and methods I

Procedure details

To a 0° C. mixture of 980 mg (8.04 mmol) 4-(N,N-dimethylamino)pyridine, 1.25 g (6.04 mmol) of 4-piperidinobutyric acid hydrochloride and 2.00 g (5.04 mmol) of the trans-title product of Example 181 in 10 ml of dichloromethane was added 1.14 g (5.54 mmol) of dicyclohexyl carbodiimide. The resultant mixture was stirred for 15 hours at 25° C. and then filtered. The filtrate was evaporated and the residue purified via column chromatography on 150 g of silica gel eluted with 10% methanol-dichloromethane to give an oil. This oil was dissolved in ethanol and acidified with 10.1 ml of lN hydrochloric acid. The solvent was removed on a rotating evaporator and the residue crystallized from dichloromethane-diisopropyl ether to give 2.97 g (95%) of present title compound, m.p. 145°-150° C. 1H-NMR(CDCl3, 300 MHz)delta(ppm): 1.25 (m,), 1.8 (m), 2.22 (m), 2.38 (m), 2.47 (dd, J=14, 9 Hz, 1H), 2.60 (dd, J=12, 6 Hz, 1H), 2.81 (m), 2.9-3.2 (m), 3.46 (m), 3.99 (dd, J=12, 2 Hz, 1H), 4.04 (dd, J=12, 2 Hz, 1H), 5.64 (d, J=3 Hz, OCH), 5.76 (d, J=20 Hz, 1H), 5.82 (d, J=20 Hz, 1H), 6.81 (d, J=8 Hz, ArH), 6.96 (m, 2ArH), 7.1-7.3 (m, 5ArH), 7.82 (dd, J=8, 8 Hz, ArH), 8.01 (dd, J=8, 8 Hz, ArH), 8.08 (d, J=8 Hz, ArH), 8.12 (d, J=8 Hz, ArH) and 8.82 (m, 2ArH).
Quantity
1.14 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.1 mL
Type
reactant
Reaction Step Three
Quantity
1.25 g
Type
reactant
Reaction Step Four
[Compound]
Name
trans-title product
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
980 mg
Type
catalyst
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

4-Piperidinobutyric acid hydrochloride may be obtained by working according to the method described in Example 4 for the preparation of 1-methyl-3-piperidinecarboxylic acid hydrochloride, but starting with ethyl 4-piperidinobutyrate (19.9 g) and 6N aqueous hydrochloric acid solution (66.5 cc), and by heating for 24 hours under reflux. 4-Piperidinobutyric acid hydrochloride (16.3 g), m.p. 190° C., is thereby obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step Two
Quantity
66.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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